molecular formula C25H33NO3Si B118743 (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one CAS No. 155371-59-8

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one

Cat. No.: B118743
CAS No.: 155371-59-8
M. Wt: 423.6 g/mol
InChI Key: RKMPTVJJXUTDCL-XZOQPEGZSA-N
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Description

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by a four-membered ring core with distinct substituents:

  • 1-Position: Benzoyl group (C₆H₅CO−), acting as an electron-withdrawing moiety.
  • 3-Position: Bulky triisopropylsilyl (TIPS) ether (−OSi(i-Pr)₃), enhancing steric protection and hydrophobicity.
  • 4-Position: Phenyl group (C₆H₅), contributing to lipophilicity.

This compound is primarily used as a synthetic intermediate for pharmaceuticals, leveraging its β-lactam ring’s reactivity for further functionalization. The TIPS group provides stability during synthesis, resisting hydrolysis under mild conditions compared to smaller silyl ethers (e.g., TMS, TES) .

Properties

IUPAC Name

(3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMPTVJJXUTDCL-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578524
Record name (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155371-59-8
Record name (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl and Phenyl Groups: These groups can be introduced through acylation and arylation reactions.

    Protection of the Hydroxyl Group: The triisopropylsilyl group is often used as a protecting group for hydroxyl functionalities.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with azetidine structures often exhibit significant biological activities. The specific biological activities attributed to (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one include:

  • Anticancer Activity : Potential interactions with cancer cell lines have been noted, suggesting its role in inhibiting tumor growth.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.
  • Neuroprotective Effects : The structural characteristics may allow for interactions with neurobiological pathways, warranting further investigation .
Compound NameStructure CharacteristicsBiological Activity
1-BenzoylazetidineContains a benzoyl group; lacks silyloxy substituentAntimicrobial properties
4-PhenylazetidinSimilar azetidine core; different substituentsAnticancer activity
TriisopropylsilyloxybenzamideSilyloxy group present; different core structurePotential neuroprotective effects

This table illustrates how variations in substituents can influence biological activity and chemical reactivity, emphasizing the uniqueness of This compound within this class of compounds .

Applications in Medicinal Chemistry

The unique structure of This compound lends itself to various applications in medicinal chemistry:

  • Drug Design and Development : Its ability to mimic peptide structures makes it a candidate for designing novel therapeutics.
  • Targeted Therapy : The compound's interactions with specific biological targets can be explored for developing targeted cancer therapies.
  • Chemical Probes : It can serve as a chemical probe to study biological pathways and mechanisms due to its unique reactivity profile .

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one depends on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related azetidinones, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one C₂₅H₃₃NO₃Si (inferred) ~423.6 1-Benzoyl, 4-phenyl, 3-TIPS-O High steric protection; stable under mild acidic/basic conditions; synthetic intermediate
(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone (CAS 149249-91-2) C₂₂H₂₇NO₃Si 381.54 1-Benzoyl, 4-phenyl, 3-TES-O Moderate stability; intermediate for β-lactam antibiotics
Ezetimibe (CAS 163222-32-0) C₂₄H₂₁F₂NO₃ 409.4 1-(4-Fluorophenyl), 3-hydroxypropyl, 4-(4-hydroxyphenyl) Cholesterol absorption inhibitor; (3R,4S) stereochemistry essential for activity
Ezetimibe Intermediate ZTB-7 (CAS 190595-65-4) C₃₁H₂₅F₂NO₃ 497.53 1-(4-Fluorophenyl), 3-(3-(4-fluorophenyl)-3-oxopropyl), 4-(4-benzyloxyphenyl) Synthetic precursor to ezetimibe; benzyloxy group for protection
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate (CAS 149198-47-0) C₂₁H₃₁NO₃Si 397.56 1-tert-Butoxycarbonyl (Boc), 4-phenyl, 3-TES-O Boc protection enables selective ring-opening reactions

Key Observations

Impact of Silyl Groups :

  • The TIPS group in the target compound offers superior steric protection and hydrolytic stability compared to TES (triethylsilyl) or TMS (trimethylsilyl) analogs. For example, TIPS ethers require harsher conditions (e.g., tetrabutylammonium fluoride) for deprotection, whereas TMS ethers are labile under mild acidic conditions .
  • The bulkier TIPS group reduces solubility in polar solvents but enhances thermal stability, making it advantageous in multi-step syntheses .

Substituent Effects: Benzoyl vs. Fluorophenyl groups in ezetimibe intermediates contribute to drug-target interactions . Hydroxypropyl Chain: Ezetimibe’s 3-hydroxypropyl substituent is critical for binding to the NPC1L1 protein, a mechanism absent in the synthetic TIPS-protected compound .

Stereochemical Considerations :

  • The (3R,4S) configuration is conserved in both the target compound and ezetimibe, highlighting its importance in maintaining structural integrity during synthesis and biological activity .

Applications :

  • The target compound’s benzoyl and TIPS groups make it a versatile intermediate for coupling reactions (e.g., nucleophilic acyl substitution). In contrast, ezetimibe intermediates focus on introducing hydroxyl and fluorophenyl moieties for therapeutic efficacy .

Biological Activity

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one, also known as a derivative of paclitaxel, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is part of a class of molecules that interact with microtubules, which are critical components of the cell's cytoskeleton and play a significant role in cell division.

  • Molecular Formula : C25H33NO3Si
  • Molecular Weight : 429.62 g/mol
  • CAS Number : 155371-59-8
  • Appearance : Typically a transparent solid

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of paclitaxel, a well-known chemotherapeutic agent. The compound's structure allows it to interact with tubulin, inhibiting its polymerization into microtubules and thus disrupting mitosis in cancer cells.

  • Microtubule Stabilization : The compound binds to the β-subunit of tubulin, promoting microtubule assembly and preventing depolymerization.
  • Cell Cycle Arrest : By stabilizing microtubules, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in malignant cells.
  • Antineoplastic Properties : It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapies.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Here are some key findings:

Study ReferenceFindings
The compound serves as an intermediate in synthesizing paclitaxel derivatives, enhancing the overall yield and purity of the final product.
In vitro studies demonstrated that this compound has significant cytotoxicity against various cancer cell lines compared to standard treatments.
Kinetic resolution studies indicated that modifications at specific positions on the azetidinone scaffold can enhance biological activity and selectivity towards cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7 and MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Mechanistic Insights : Another study investigated the mechanism through which this compound induces apoptosis in lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

Q & A

Basic: What are the most effective synthetic methodologies for (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one?

Answer:
The synthesis typically involves multi-step protocols to ensure stereochemical fidelity. Key steps include:

  • Stereoselective ring formation : Azetidinone ring construction via β-lactam synthons, with triisopropylsilyl (TIPS) protection of the hydroxyl group to prevent undesired side reactions .
  • Benzoylation : Introduction of the benzoyl group under anhydrous conditions using benzoyl chloride in the presence of a base (e.g., pyridine) to avoid racemization .
  • Solvent optimization : Use of aprotic solvents (e.g., THF or DCM) at controlled temperatures (−20°C to 25°C) to maintain stereochemical integrity .
    Critical parameters include reaction time monitoring (via TLC/HPLC) and purification via column chromatography with silica gel .

Basic: How is the stereochemical configuration of this compound verified?

Answer:

  • X-ray crystallography : The gold standard for absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging Flack or Rogers parameters to resolve enantiopolarity .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J3,4J_{3,4} values) confirm trans/cis relationships in the azetidinone ring .
  • Optical rotation : Comparison with literature values for (3R,4S) enantiomers .

Basic: What biological activities or pharmacological relevance are associated with this compound?

Answer:

  • Cholesterol absorption inhibition : Acts as a key intermediate in synthesizing ezetimibe analogs, which target the Niemann-Pick C1-Like 1 (NPC1L1) protein .
  • In vitro assays : Competitive binding studies using Caco-2 cell monolayers to measure IC50_{50} values .
  • Metabolic stability : Evaluated via liver microsomal assays (e.g., human CYP450 isoforms) to assess oxidative degradation .

Advanced: How can stereochemical integrity be maintained during scale-up synthesis?

Answer:

  • Protecting group strategy : Use of TIPS for hydroxyl protection ensures steric hindrance, reducing epimerization risks during benzoylation .
  • Low-temperature quenching : Rapid cooling (−40°C) after silylation prevents retro-aldol reactions .
  • Catalyst screening : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) improve enantiomeric excess (ee > 98%) .

Advanced: How can contradictions in crystallographic data (e.g., Flack vs. Rogers parameters) be resolved?

Answer:

  • Flack parameter (x) : Preferred for near-centrosymmetric structures due to reduced sensitivity to twinning .
  • Rogers’ η parameter : Useful for high-symmetry crystals but prone to overprecision in pseudo-symmetric systems .
  • Validation : Cross-check with anomalous dispersion data (e.g., Cu-Kα radiation) and refine using SHELXL’s TWIN/BASF commands .

Advanced: What mechanistic insights explain the reactivity of the azetidinone core in ring-opening reactions?

Answer:

  • Nucleophilic attack : The β-lactam carbonyl is highly electrophilic, enabling ring opening by amines or thiols. Kinetic studies (DFT calculations) show transition-state stabilization via H-bonding with the TIPS-O group .
  • Steric effects : The bulky TIPS group directs regioselectivity, favoring attack at the less hindered C2 position .
  • Acid/Base sensitivity : Protonation of the lactam nitrogen increases electrophilicity but risks epimerization; mild acidic conditions (pH 4–6) are optimal .

Advanced: How are impurities or diastereomers detected and quantified during synthesis?

Answer:

  • HPLC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve diastereomers. Limit of detection (LOD) < 0.1% .
  • Chiral SFC : Supercritical fluid chromatography with amylose-based columns distinguishes enantiomers (ee > 99.5%) .
  • NMR spiking : Addition of authentic standards to reaction mixtures identifies impurities via 19F^{19}\text{F}-NMR (if fluorinated analogs are present) .

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